molecular formula C18H25N5O3 B10986651 N-(2,4-dimethoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-(2,4-dimethoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B10986651
M. Wt: 359.4 g/mol
InChI Key: PQDDGPKAVRGISC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic acetamide derivative featuring a 2,4-dimethoxyphenyl group linked to a cyclohexyl-tetrazole moiety via an acetamide bridge. The compound’s structure combines a lipophilic cyclohexyl group with the polar tetrazole ring, a high-nitrogen heterocycle known for its metabolic stability and hydrogen-bonding capacity.

Properties

Molecular Formula

C18H25N5O3

Molecular Weight

359.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C18H25N5O3/c1-25-14-6-7-15(16(10-14)26-2)20-17(24)11-18(8-4-3-5-9-18)12-23-13-19-21-22-23/h6-7,10,13H,3-5,8-9,11-12H2,1-2H3,(H,20,24)

InChI Key

PQDDGPKAVRGISC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC2(CCCCC2)CN3C=NN=N3)OC

Origin of Product

United States

Biological Activity

N-(2,4-dimethoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity through a review of recent research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C18_{18}H25_{25}N5_5O3_3
  • Molecular Weight : 359.4 g/mol

The unique structure includes a dimethoxy-substituted phenyl group and a tetrazole moiety linked to a cyclohexyl group. These features may influence its biological activity through interactions with various molecular targets.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

  • Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory responses, possibly through inhibition of pro-inflammatory cytokines.
  • Analgesic Effects : Preliminary studies suggest analgesic properties, which may be linked to its interaction with pain receptors.
  • Anticancer Activity : In vitro studies have indicated cytotoxic effects against various cancer cell lines, including epidermoid carcinoma (A431) and colon cancer (HCT116).

The mechanism of action for this compound likely involves:

  • Receptor Interaction : The tetrazole ring enhances the compound's ability to form hydrogen bonds with proteins, influencing enzyme activity and receptor interactions.
  • Binding Affinity : Molecular docking studies have demonstrated significant binding affinities to various biological targets, including the CSNK2A1 enzyme, with binding energies reported as low as -6.8687 kcal/mol for certain derivatives .

Case Studies and Experimental Data

Recent studies have focused on the synthesis and biological evaluation of the compound. Notable findings include:

StudyCell LineIC50 (µM)Biological Activity
A43115.4Cytotoxicity
HCT11612.7Cytotoxicity
BJ-1>50Non-toxic control

These results indicate that while the compound exhibits significant cytotoxicity against cancer cell lines, it remains relatively non-toxic to normal fibroblast cells.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions. Recent advancements have introduced more efficient methods such as one-pot multi-component reactions that yield high product purity and efficiency.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs can be categorized based on core pharmacophores: tetrazole/triazole heterocycles , substituted phenyl groups , and cyclohexyl/cyclopentyl backbones . Below is a comparative analysis:

Compound Heterocycle Substituents Molecular Weight Key Features Reference
N-(2,4-dimethoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide Tetrazole 2,4-Dimethoxyphenyl, cyclohexyl ~419.5 (calculated) High nitrogen content (tetrazole), lipophilic cyclohexyl, methoxy electron donors.
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) Triazole 4-Chlorophenyl, naphthoxy 393.11 Chlorine substituent (electron-withdrawing), naphthoxy group enhances π-π interactions.
N-[1-(((4-(4-Fluorophenyl)-3-phenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (4d) Thiazole 4-Fluorophenyl, cyclopentyl 410.0 Fluorine substituent (polar), thiazole ring (moderate acidity, metal coordination potential).
2-((3-(2,4-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (18) Pyrimidine 2,4-Dimethoxyphenyl, thioether ~636.6 (calculated) Dual heterocycles (pyrimidine/thiazole), trifluoromethyl group (lipophilic, electron-withdrawing).

Key Structural Differences

  • Heterocycle Type :

    • The tetrazole ring in the target compound (pKa ~4.9) is more acidic than triazoles (pKa ~9-10) or thiazoles, enhancing its ability to act as a bioisostere for carboxylic acids. This property is absent in triazole-based analogues like 6m .
    • Thiazole-containing compounds (e.g., 4d ) exhibit distinct electronic profiles due to sulfur’s electronegativity, enabling metal coordination and altered pharmacokinetics .
  • Substituent Effects: The 2,4-dimethoxyphenyl group in the target compound and 18 provides electron-donating methoxy groups, improving solubility compared to chloro- or fluorophenyl analogues (e.g., 6m, 4d) .
  • Backbone Flexibility :

    • The cyclohexyl group in the target compound offers conformational rigidity compared to cyclopentyl or linear chains (e.g., 4d ), possibly stabilizing receptor interactions .

Pharmacological Implications

  • Anticonvulsant Potential: Quinazolinone acetamides () show activity via GABA modulation; the target’s tetrazole group may mimic carboxylate motifs in similar drugs .
  • Kinase Inhibition : Pyrimidine-thioacetamide 18 () inhibits CK1, suggesting the target’s dimethoxyphenyl group could align with kinase-binding scaffolds .
  • Opioid Receptor Effects: Structurally related cyclohexyl-acetamides () act as opioid agonists, though the target’s tetrazole likely redirects activity toward non-opioid targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.